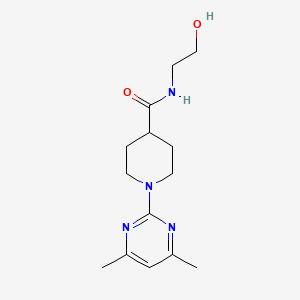
3-(3-chlorophenyl)-7-(piperidin-1-ylcarbonyl)quinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-chlorophenyl)-7-(piperidin-1-ylcarbonyl)quinazolin-4(3H)-one is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been studied for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chlorophenyl)-7-(piperidin-1-ylcarbonyl)quinazolin-4(3H)-one typically involves the following steps:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate anthranilic acid derivatives with formamide or other suitable reagents.
Introduction of the 3-Chlorophenyl Group: This step involves the substitution of a hydrogen atom on the quinazolinone core with a 3-chlorophenyl group, often using a halogenation reaction.
Attachment of the Piperidin-1-ylcarbonyl Group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Oxidation: Die Verbindung kann Oxidationsreaktionen unterliegen, insbesondere an der Piperidinylgruppe, was zur Bildung von N-Oxiden führt.
Reduktion: Reduktionsreaktionen können die Carbonylgruppe angreifen und diese in einen Alkohol umwandeln.
Substitution: Die aromatischen Ringe in der Verbindung können elektrophile oder nucleophile Substitutionsreaktionen eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid, m-Chlorperbenzoesäure (m-CPBA) und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden häufig verwendet.
Substitution: Reagenzien wie Halogene, Nitrierungsmittel oder Sulfonierungsmittel können unter geeigneten Bedingungen verwendet werden.
Hauptprodukte
Oxidation: Bildung von N-Oxiden oder hydroxylierten Derivaten.
Reduktion: Bildung von Alkoholen oder Aminen.
Substitution: Bildung von halogenierten, nitrierten oder sulfonierten Derivaten.
Wissenschaftliche Forschungsanwendungen
Chemie: Verwendung als Baustein für die Synthese komplexerer Moleküle.
Biologie: Studien zu seinen potenziellen biologischen Aktivitäten, einschließlich antimikrobieller, krebshemmender und entzündungshemmender Eigenschaften.
Medizin: Untersuchung auf seine potenziellen therapeutischen Anwendungen bei der Behandlung verschiedener Krankheiten.
Industrie: Kann bei der Entwicklung neuer Materialien oder als chemische Zwischenstufe in industriellen Prozessen verwendet werden.
5. Wirkmechanismus
Der Wirkmechanismus von 3-(3-Chlorphenyl)-7-(Piperidin-1-ylcarbonyl)chinazolin-4(3H)-on hängt von seiner spezifischen biologischen Aktivität ab. Im Allgemeinen kann es mit molekularen Zielstrukturen wie Enzymen, Rezeptoren oder DNA interagieren, was zu einer Modulation biologischer Pfade führt. Wenn es beispielsweise Antikrebsaktivität hat, könnte es bestimmte Enzyme hemmen, die an der Zellproliferation beteiligt sind.
Wirkmechanismus
The mechanism of action of 3-(3-chlorophenyl)-7-(piperidin-1-ylcarbonyl)quinazolin-4(3H)-one would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. For example, if it has anticancer activity, it might inhibit specific enzymes involved in cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 3-(3-Chlorphenyl)-2-(Piperidin-1-ylcarbonyl)chinazolin-4(3H)-on
- 3-(4-Chlorphenyl)-7-(Piperidin-1-ylcarbonyl)chinazolin-4(3H)-on
- 3-(3-Chlorphenyl)-7-(Morpholin-1-ylcarbonyl)chinazolin-4(3H)-on
Einzigartigkeit
Die Einzigartigkeit von 3-(3-Chlorphenyl)-7-(Piperidin-1-ylcarbonyl)chinazolin-4(3H)-on liegt in seinem spezifischen Substitutionsschema, das im Vergleich zu ähnlichen Verbindungen möglicherweise unterschiedliche biologische Aktivitäten oder chemische Reaktivität verleiht.
Eigenschaften
Molekularformel |
C20H18ClN3O2 |
|---|---|
Molekulargewicht |
367.8 g/mol |
IUPAC-Name |
3-(3-chlorophenyl)-7-(piperidine-1-carbonyl)quinazolin-4-one |
InChI |
InChI=1S/C20H18ClN3O2/c21-15-5-4-6-16(12-15)24-13-22-18-11-14(7-8-17(18)20(24)26)19(25)23-9-2-1-3-10-23/h4-8,11-13H,1-3,9-10H2 |
InChI-Schlüssel |
OHVXCEDVAXMXOD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)C(=O)C2=CC3=C(C=C2)C(=O)N(C=N3)C4=CC(=CC=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{2-[(furan-2-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide](/img/structure/B12171913.png)

![N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]pyridine-4-carboxamide](/img/structure/B12171920.png)
![2-({5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(Z)-(4-ethylphenyl)methylidene]acetohydrazide](/img/structure/B12171921.png)
![2-[[4,5-bis(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(3-hydroxyphenyl)methylideneamino]acetamide](/img/structure/B12171929.png)
![3-(3-methoxy-1,2-oxazol-5-yl)-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B12171963.png)


![(5Z)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12171974.png)
![3-(4-methoxyphenyl)-2-methyl-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-4H-chromen-4-one](/img/structure/B12171980.png)
![2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]acetamide](/img/structure/B12171983.png)
![N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-(5-methyl-1H-tetrazol-1-yl)benzamide](/img/structure/B12171997.png)
![N-[2-(4-hydroxyphenyl)ethyl]-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide](/img/structure/B12172003.png)
